molecular formula C11H16ClNO2 B613227 (R)-Methyl 2-(benzylamino)propanoate hydrochloride CAS No. 95071-12-8

(R)-Methyl 2-(benzylamino)propanoate hydrochloride

Cat. No.: B613227
CAS No.: 95071-12-8
M. Wt: 193,25*36,46 g/mole
InChI Key: FJUWPAKLUHULRE-SBSPUUFOSA-N
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Description

(R)-Methyl 2-(benzylamino)propanoate hydrochloride is a chiral organic compound characterized by a propanoate ester backbone, a benzylamino substituent at the 2-position, and a hydrochloride salt. The (R)-configuration at the stereogenic center ensures its utility in enantioselective synthesis, particularly in pharmaceutical and agrochemical research. The benzyl group introduces significant steric bulk and lipophilicity, influencing solubility and reactivity in synthetic pathways.

Properties

IUPAC Name

methyl (2R)-2-(benzylamino)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-9(11(13)14-2)12-8-10-6-4-3-5-7-10;/h3-7,9,12H,8H2,1-2H3;1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJUWPAKLUHULRE-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)NCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)OC)NCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 2-(benzylamino)propanoate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with ®-2-aminopropanoic acid (alanine) and benzyl chloride.

    Formation of Benzylamine: The amino group of alanine reacts with benzyl chloride in the presence of a base such as sodium hydroxide to form ®-2-(benzylamino)propanoic acid.

    Esterification: The carboxyl group of ®-2-(benzylamino)propanoic acid is then esterified with methanol in the presence of a catalyst such as sulfuric acid to form ®-Methyl 2-(benzylamino)propanoate.

    Hydrochloride Formation: Finally, the ester is treated with hydrochloric acid to form ®-Methyl 2-(benzylamino)propanoate hydrochloride.

Industrial Production Methods

Industrial production of ®-Methyl 2-(benzylamino)propanoate hydrochloride follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to carry out the benzylation and esterification reactions.

    Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.

    Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

®-Methyl 2-(benzylamino)propanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ®-2-(benzylamino)propanoic acid.

    Reduction: Formation of ®-Methyl 2-(benzylamino)propanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-Methyl 2-(benzylamino)propanoate hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: The compound is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-Methyl 2-(benzylamino)propanoate hydrochloride involves its interaction with specific molecular targets. The benzylamino group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The ester group can undergo hydrolysis, releasing the active ®-2-(benzylamino)propanoic acid, which can further interact with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between (R)-Methyl 2-(benzylamino)propanoate hydrochloride and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications
This compound Not provided C₁₁H₁₆ClNO₂ ~229.45 Ester, benzylamine, hydrochloride Chiral intermediate in asymmetric synthesis
(R)-Methyl 2-((R)-2-aminopropanamido)propanoate HCl 105328-90-3 C₇H₁₅ClN₂O₃ 210.66 Ester, amide, amine, hydrochloride Stereochemical control in peptide synthesis
Methyl 2-(methylamino)-3-(isopropoxy)propanoate HCl Not provided C₈H₁₆ClNO₃ ~215.67 Ester, methylamine, ether, hydrochloride Solubility studies in polar solvents
(R)-Methyl 2-aminobutanoate hydrochloride 85774-09-0 C₅H₁₂ClNO₂ 153.61 Ester, amine, hydrochloride Precursor for branched-chain amino acids

Structural and Functional Analysis

  • Benzylamino vs. Amide/Amine Groups: The target compound’s benzylamino group (C₆H₅CH₂NH−) enhances lipophilicity and steric hindrance compared to the amide group in ’s compound or the smaller methylamino group in ’s compound. This difference impacts reactivity in nucleophilic substitution or coupling reactions .
  • Chain Length and Chirality: ’s (R)-Methyl 2-aminobutanoate hydrochloride has a shorter carbon chain (butanoate vs. propanoate), reducing molecular weight by ~75.8 g/mol. Its lack of a benzyl group simplifies synthesis but limits applications requiring aromatic interactions .
  • Hydrochloride Salts: All compounds form hydrochloride salts, improving solubility in polar solvents. However, the dihydrochloride form of (R)-Methyl 2,6-diaminohexanoate () increases acidity, which may destabilize acid-sensitive intermediates .

Key Research Findings and Implications

Stereochemical Utility: Compounds like ’s amide derivative demonstrate high enantioselectivity in peptide coupling, suggesting the target compound’s benzylamino group could similarly direct stereochemical outcomes in alkylation or acylation reactions .

Solubility Trends : ’s ether-containing compound exhibits greater water solubility than the target compound, emphasizing the benzyl group’s role in modulating lipophilicity for membrane permeability studies .

Synthetic Flexibility: Shorter-chain analogs () are preferred for rapid synthesis of amino acid derivatives, while the target compound’s aromatic moiety may optimize interactions in receptor-binding assays .

Limitations and Contradictions

  • For example, the benzylamino group’s aromaticity introduces unique reactivity absent in aliphatic analogs .
  • Direct pharmacological or thermodynamic data for the target compound are unavailable in the provided evidence, necessitating extrapolation from structural analogs.

Biological Activity

(R)-Methyl 2-(benzylamino)propanoate hydrochloride is a chiral compound with significant implications in medicinal chemistry and biological research. This article delves into its biological activity, synthesis methods, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Synthesis

Chemical Structure:

  • Molecular Formula: C11_{11}H15_{15}ClN1_{1}O2_{2}
  • CAS Number: 95071-12-8

Synthesis Overview:
The synthesis of this compound typically follows these steps:

  • Formation of Benzylamine: Reaction of L-alanine with benzyl chloride in the presence of sodium hydroxide.
  • Esterification: The resulting acid undergoes esterification with methanol using sulfuric acid as a catalyst.
  • Hydrochloride Formation: The ester is treated with hydrochloric acid to yield the hydrochloride salt.

This compound exhibits its biological effects primarily through its interaction with specific enzymes and receptors. The benzylamino group facilitates binding to various biological targets, potentially leading to enzyme inhibition or receptor activation. The hydrolysis of the ester group releases the active form, (R)-2-(benzylamino)propanoic acid, which can further engage in biological interactions.

Pharmacological Applications

Research indicates that this compound may possess:

  • Enzyme Inhibition: Studies have shown that it can inhibit certain enzymes, which is crucial for drug development.
  • Therapeutic Potential: There are ongoing investigations into its use as a precursor for pharmaceuticals targeting various diseases, including cancer .

Comparison with Similar Compounds

Compound NameStructural DifferencesBiological Activity
(S)-Methyl 2-(benzylamino)propanoate hydrochlorideEnantiomer of (R) formDifferent activity profile
Methyl 2-(benzylamino)butanoate hydrochlorideAdditional carbon in alkyl chainVaries in potency
Ethyl 2-(benzylamino)propanoate hydrochlorideEthyl instead of methyl esterAltered solubility and activity

The unique stereochemistry of this compound contributes to its distinct biological activities compared to its enantiomers and related compounds.

Case Study: Anticancer Activity

Research has indicated that derivatives of (R)-Methyl 2-(benzylamino)propanoate exhibit promising anticancer properties. For instance, a study demonstrated that modifications to the compound led to enhanced potency against HeLa cells, showcasing IC50_{50} values significantly lower than standard chemotherapeutics like doxorubicin .

Enzyme Interaction Studies

A detailed investigation into the interaction between this compound and specific enzymes has revealed that it can act as an effective inhibitor in various biochemical pathways. These findings suggest potential applications in metabolic disorders where enzyme regulation is critical .

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